molecular formula C29H50O B14633041 Stigmastan-7-one CAS No. 55331-88-9

Stigmastan-7-one

Cat. No.: B14633041
CAS No.: 55331-88-9
M. Wt: 414.7 g/mol
InChI Key: IHBBNGVGNBHNFF-MVYDIJGGSA-N
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Description

Stigmastan-7-one (C${29}$H${48}$O) is a ketonic derivative of stigmastane, a saturated sterol backbone characterized by a 24α-ethyl group. It features a carbonyl group at position 7 (7-ketone) on the steroidal nucleus (Figure 1). This compound is naturally occurring, isolated from plants such as Fissistigma oldhamii , and has been identified in environmental samples like the Salar Grande evaporitic deposits, where it coexists with other sterols like stigmastanol and stigma-3,5-dien-7-one . Synthetic routes to this compound derivatives, such as 6-aza-B-homo-5α-stigmastan-7-one, involve Beckmann rearrangements and oxidation steps starting from stigmasterol or sitosterol .

Properties

CAS No.

55331-88-9

Molecular Formula

C29H50O

Molecular Weight

414.7 g/mol

IUPAC Name

(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C29H50O/c1-7-21(19(2)3)12-11-20(4)23-13-14-24-27-25(15-17-29(23,24)6)28(5)16-9-8-10-22(28)18-26(27)30/h19-25,27H,7-18H2,1-6H3/t20-,21-,22?,23-,24+,25+,27+,28+,29-/m1/s1

InChI Key

IHBBNGVGNBHNFF-MVYDIJGGSA-N

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C)C(C)C

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Stigmastan-7-one can be synthesized through a series of chemical reactions involving oxidation, reduction, oximation, Beckmann rearrangement, and condensation reactions . The synthesis typically starts with a suitable steroidal precursor, which undergoes various transformations to yield the desired product.

Industrial Production Methods: Industrial production of this compound involves the isolation of unsaponifiable matter from vegetable oils, followed by fractionation using column chromatography on silica gel . The steroidal fraction is then analyzed and purified to obtain this compound.

Chemical Reactions Analysis

Types of Reactions: Stigmastan-7-one undergoes several types of chemical reactions, including:

    Oxidation: Conversion to various oxidized derivatives.

    Reduction: Formation of reduced steroidal compounds.

    Oximation: Formation of oxime derivatives.

    Beckmann Rearrangement: Conversion to lactams.

    Condensation: Formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Functional Groups/Saturation Source/Bioactivity Reference
This compound C${29}$H${48}$O 7-ketone, saturated backbone Natural (Fissistigma oldhamii), synthetic
Stigmastanol C${29}$H${52}$O 3β-OH, saturated backbone Natural (Salar Grande deposits)
Stigma-3,5-dien-7-one C${29}$H${44}$O 3,5-diene, 7-ketone Natural (environmental samples)
5α-Stigmast-7-en-3-one C${29}$H${48}$O 3-ketone, 7-ene Synthetic (NIST reference)
6-Aza-B-homo-5α-stigmastan-7-one C${29}$H${47}$NO Lactam at B-ring, 7-ketone Synthetic brassinolide analog
Stigmastan-3-ol C${29}$H${52}$O 3β-OH, saturated backbone Synthetic/Pharmaceutical intermediates

Structural and Functional Analysis

Stigmastanol vs. This compound: Stigmastanol (24α-ethylcholestanol) is a saturated sterol with a hydroxyl group at C-3, making it more polar than this compound. The absence of a ketone in stigmastanol reduces its reactivity in nucleophilic additions compared to this compound .

Stigma-3,5-dien-7-one :

  • This compound shares the 7-ketone group with this compound but introduces conjugated double bonds at C-3 and C-3. The diene system enhances UV absorption properties, making it distinguishable in spectroscopic analysis .

5α-Stigmast-7-en-3-one: Features a double bond at C-7 and a ketone at C-3, contrasting with this compound’s saturated backbone and 7-ketone.

6-Aza-B-homo Derivatives: Replacement of the B-ring with a lactam (6-aza) creates a brassinolide-like structure. These derivatives exhibit bioactivity as plant growth regulators, highlighting how structural modifications (e.g., lactam insertion) can mimic hormonal functions absent in unmodified this compound .

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